molecular formula C17H15NO4S B10897741 Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-1-benzothiophene-3-carboxylate

Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-1-benzothiophene-3-carboxylate

Cat. No.: B10897741
M. Wt: 329.4 g/mol
InChI Key: CGJBSYPMWNDPAO-UHFFFAOYSA-N
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Description

ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Furyl Group: The 2-methyl-3-furyl group can be introduced via Friedel-Crafts acylation using appropriate acyl chlorides and Lewis acid catalysts.

    Esterification: The carboxylate group is introduced through esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and furyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be explored for its potential use in the development of organic electronic materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-benzothiophenecarboxylate
  • 2-Methyl-3-furylbenzothiophene
  • Ethyl 2-benzothiophenecarboxylate

Uniqueness

ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both the benzothiophene and furyl moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-[(2-methylfuran-3-carbonyl)amino]-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H15NO4S/c1-3-21-17(20)14-12-6-4-5-7-13(12)23-16(14)18-15(19)11-8-9-22-10(11)2/h4-9H,3H2,1-2H3,(H,18,19)

InChI Key

CGJBSYPMWNDPAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=C(OC=C3)C

Origin of Product

United States

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